tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 857532-23-1
VCID: VC2932555
InChI: InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Molecular Formula: C22H25BrClNO2
Molecular Weight: 450.8 g/mol

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate

CAS No.: 857532-23-1

Cat. No.: VC2932555

Molecular Formula: C22H25BrClNO2

Molecular Weight: 450.8 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate - 857532-23-1

Specification

CAS No. 857532-23-1
Molecular Formula C22H25BrClNO2
Molecular Weight 450.8 g/mol
IUPAC Name tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3
Standard InChI Key VWASZKWKBPFZBR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Introduction

Structural Overview and Chemical Properties

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate belongs to the diarylpiperidine class of compounds, characterized by a central piperidine ring substituted with two aryl groups at the 4-position. The compound contains a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is a common feature in many pharmaceutical intermediates and synthetic building blocks .

Molecular Structure

The compound features a piperidine ring with two aryl substituents at the 4-position: a 4-bromophenyl group and a 4-chlorophenyl group. This gem-diaryl substitution pattern creates a quaternary carbon center at the 4-position of the piperidine ring. The nitrogen atom of the piperidine is protected with a Boc group, which is a commonly used protecting group in organic synthesis.

Based on structural analysis of related compounds, the following properties can be inferred:

PropertyValue/Description
Molecular FormulaC₂₂H₂₃BrClNO₂
Molecular WeightApproximately 448.78 g/mol
AppearanceLikely a white to off-white crystalline solid
Structural FeaturesPiperidine ring with gem-diaryl substitution at C-4 position
Functional GroupsCarbamate (Boc group), aryl halides (bromide and chloride)
PropertyExpected ValueBasis for Estimation
SolubilitySoluble in dichloromethane, chloroform, and other non-polar organic solvents; poorly soluble in waterBased on similar Boc-protected piperidine derivatives
Melting PointLikely between 80-150°CComparable to related diarylpiperidine compounds
StabilityStable under normal conditions; sensitive to strong acidsCommon for Boc-protected amines

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate would likely involve the construction of the gem-diaryl quaternary center, followed by protection of the piperidine nitrogen. Several potential synthetic routes can be proposed based on established methodologies for similar compounds.

Via Grignard Addition to 4-Piperidone

One potential synthetic route involves sequential Grignard additions to a Boc-protected 4-piperidone:

  • Protection of 4-piperidone with di-tert-butyl dicarbonate

  • Addition of 4-chlorophenylmagnesium bromide

  • Dehydration of the resulting tertiary alcohol

  • Addition of 4-bromophenylmagnesium bromide to the formed enone

This approach is supported by similar methodologies used for the synthesis of related compounds, such as tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate .

Via Organometallic Coupling Reactions

Another approach could utilize palladium or nickel-catalyzed cross-coupling reactions:

  • Preparation of tert-butyl 4,4-dihalopiperidine-1-carboxylate

  • Sequential Suzuki-Miyaura coupling with 4-bromophenylboronic acid and 4-chlorophenylboronic acid

This method is supported by similar coupling reactions described for the synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester .

Key Intermediates and Reagents

Intermediate/ReagentRole in SynthesisReference
tert-Butyl 4-oxopiperidine-1-carboxylateStarting material for Grignard additions
4-Bromophenylmagnesium bromideOrganometallic reagent for aryl addition
4-Chlorophenylmagnesium bromideOrganometallic reagent for aryl addition
Di-tert-butyl dicarbonateReagent for Boc protection
NiCl₂(dppp)Potential catalyst for cross-coupling reactions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features of the compound, the following characteristic NMR signals would be expected:

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
7.30-7.50Complex multipletAromatic protons (8H)
3.60-3.80Broad multipletPiperidine CH₂-N (4H)
2.20-2.40MultipletPiperidine CH₂-C (4H)
1.45-1.48Singlettert-Butyl group (9H)

This prediction is based on the NMR patterns observed for related compounds such as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate .

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
154-155Carbamate C=O
135-145Aromatic quaternary carbons
128-132Aromatic CH carbons
119-121Aromatic C-Br
79-80Quaternary carbon of tert-butyl group
44-48Piperidine quaternary carbon (C-4)
38-42Piperidine CH₂-N
32-35Piperidine CH₂-C
28-29tert-Butyl CH₃

Mass Spectrometry

The expected mass spectrometric profile would include:

Fragmentm/zIsotope Pattern
[M]⁺449Characteristic Br/Cl isotope pattern
[M-C₄H₈]⁺393Loss of tert-butyl group
[M-Boc]⁺349Loss of entire Boc group
[C₁₀H₁₀Br]⁺2094-Bromophenyl fragment
[C₁₀H₁₀Cl]⁺1654-Chlorophenyl fragment

The bromine and chlorine atoms would produce characteristic isotope patterns due to their natural isotopic abundance distributions.

Applications and Research Context

Pharmaceutical Applications

Diarylpiperidine derivatives have shown significant pharmaceutical relevance in multiple therapeutic areas:

  • As scaffolds for drug discovery programs targeting central nervous system disorders

  • As intermediates for synthesizing beta-lactamase inhibitors

  • As structural components in various protein kinase inhibitors, particularly Akt inhibitors

The specific gem-diaryl substitution pattern of tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate may confer unique binding properties to biological targets due to the spatial arrangement of the two aryl groups.

Synthetic Utility

The compound could serve as a valuable synthetic building block:

  • As a precursor for further functionalization at the aryl halide positions via cross-coupling reactions

  • For the synthesis of complex diarylpiperidine libraries after Boc deprotection

  • As a scaffold for developing new chemical entities with potential biological activity

ParameterRecommended Condition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/water gradient with 0.1% formic acid
DetectionUV at 254 nm and 280 nm
Flow Rate1.0 mL/min
Sample PreparationDissolution in acetonitrile or methanol

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